
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by a cyclopropane ring substituted with a methyl group, an isopropyl group, and a nonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane can be achieved through several synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For example, the reaction of 1-nonene with diazomethane in the presence of a rhodium catalyst can yield the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring to an open-chain alkane.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing cyclopropane rings.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Open-chain alkanes.
Substitution: Halogenated cyclopropane derivatives.
Applications De Recherche Scientifique
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane has several scientific research applications, including:
Chemistry: Used as a model compound for studying cyclopropane ring reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane involves its interaction with molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Methylcyclopropane: A cyclopropane derivative with a single methyl group.
1-Isopropylcyclopropane: A cyclopropane derivative with an isopropyl group.
Uniqueness
1-Methyl-1-(1-methylethyl)-2-nonylcyclopropane is unique due to its combination of substituents, which imparts distinct chemical and physical properties. The presence of a nonyl group enhances its hydrophobicity, while the methyl and isopropyl groups contribute to its steric and electronic characteristics.
Propriétés
Numéro CAS |
41977-40-6 |
|---|---|
Formule moléculaire |
C16H32 |
Poids moléculaire |
224.42 g/mol |
Nom IUPAC |
1-methyl-2-nonyl-1-propan-2-ylcyclopropane |
InChI |
InChI=1S/C16H32/c1-5-6-7-8-9-10-11-12-15-13-16(15,4)14(2)3/h14-15H,5-13H2,1-4H3 |
Clé InChI |
NSVIBONLTXWPDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1CC1(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



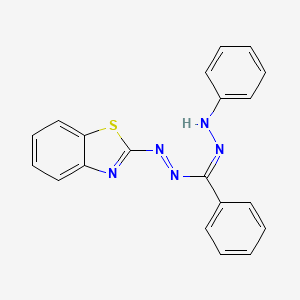
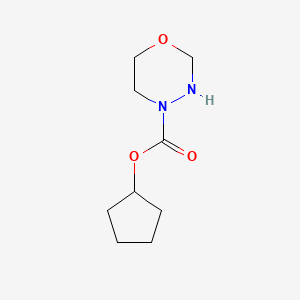
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)
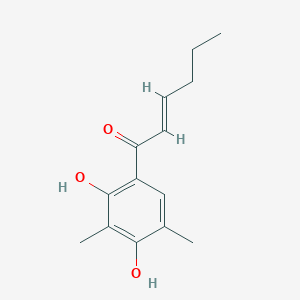
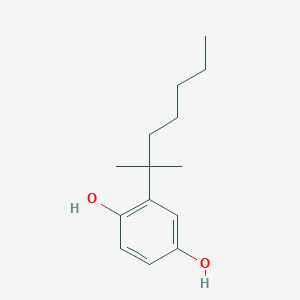
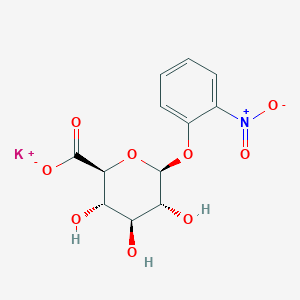
![3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine](/img/structure/B13819299.png)

![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)
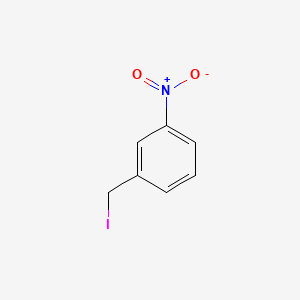
![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
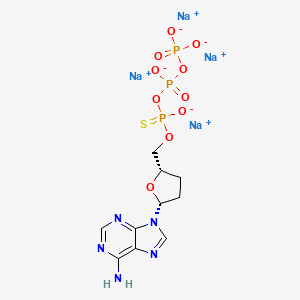
![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)
